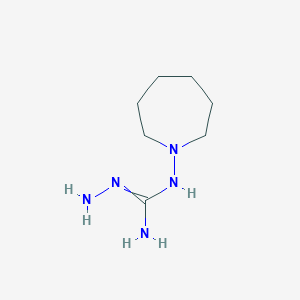
N-Azepan-1-ylcarbonohydrazonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Azepan-1-ylcarbonohydrazonic diamide is a chemical compound with the molecular formula C7H17N5. It is a member of the diamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Azepan-1-ylcarbonohydrazonic diamide typically involves the reaction of azepane with carbonohydrazide under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction is usually monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-Azepan-1-ylcarbonohydrazonic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azepane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-Azepan-1-ylcarbonohydrazonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Azepan-1-ylcarbonohydrazonic diamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Azepines: These are seven-membered nitrogen-containing heterocycles similar to azepane.
Benzodiazepines: These compounds contain a fused benzene and diazepine ring and are known for their psychoactive properties.
Oxazepines: These contain an oxygen atom in the seven-membered ring.
Thiazepines: These contain a sulfur atom in the seven-membered ring.
Uniqueness
N-Azepan-1-ylcarbonohydrazonic diamide is unique due to its specific structure and the presence of both azepane and carbonohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
186404-55-7 |
|---|---|
Fórmula molecular |
C7H17N5 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-amino-1-(azepan-1-yl)guanidine |
InChI |
InChI=1S/C7H17N5/c8-7(10-9)11-12-5-3-1-2-4-6-12/h1-6,9H2,(H3,8,10,11) |
Clave InChI |
BDFUSDFGYGXQGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)NC(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
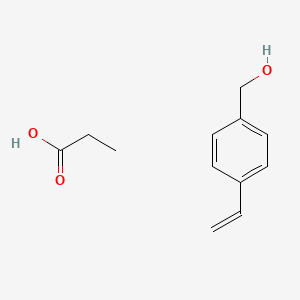
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
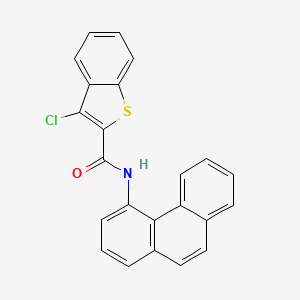

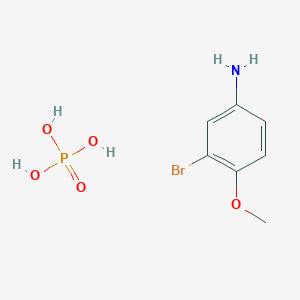
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
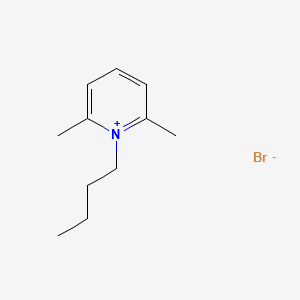
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
